molecular formula C13H11ClN2O B8372800 2-chloro-4-phenoxy-6,7-dihydro-5H-cyclopentapyrimidine

2-chloro-4-phenoxy-6,7-dihydro-5H-cyclopentapyrimidine

Cat. No.: B8372800
M. Wt: 246.69 g/mol
InChI Key: MBYOFQCAYSBBID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-phenoxy-6,7-dihydro-5H-cyclopentapyrimidine is a useful research compound. Its molecular formula is C13H11ClN2O and its molecular weight is 246.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

2-chloro-4-phenoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C13H11ClN2O/c14-13-15-11-8-4-7-10(11)12(16-13)17-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2

InChI Key

MBYOFQCAYSBBID-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(N=C2OC3=CC=CC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,4-dichloro-6,7-dihydro-5H-cyclopentapyrimidine (0.45 g, 2.4 mmol), phenol (0.28 g, 3 mmol), cesium carbonate (0.97 g, 3 mmol) and copper powder (0.01 g) in anhydrous dimethylformamide (5 mL) was stirred at about 20 to 35° C. for 6 to 20 hours. The reaction was quenched by addition of water. The organics were extracted with EtOAc and the combined organic extracts were washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude was purified by column chromatography (silica gel) to afford the title compound as a white solid (0.31 g, 54%).
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
0.01 g
Type
catalyst
Reaction Step One
Yield
54%

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